Cas no 2228685-94-5 (3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol)

3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol structure
2228685-94-5 structure
商品名:3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
CAS番号:2228685-94-5
MF:C10H10ClF3O
メガワット:238.634012699127
CID:6235368
PubChem ID:165630724

3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
    • 2228685-94-5
    • EN300-1952336
    • インチ: 1S/C10H10ClF3O/c1-6-3-2-4-7(9(6)11)5-8(15)10(12,13)14/h2-4,8,15H,5H2,1H3
    • InChIKey: NMWBMBYSFXGBAM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C)=CC=CC=1CC(C(F)(F)F)O

計算された属性

  • せいみつぶんしりょう: 238.0372271g/mol
  • どういたいしつりょう: 238.0372271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1952336-0.5g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1952336-5g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
5g
$2443.0 2023-09-17
Enamine
EN300-1952336-1.0g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
1g
$871.0 2023-06-03
Enamine
EN300-1952336-1g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
1g
$842.0 2023-09-17
Enamine
EN300-1952336-10g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
10g
$3622.0 2023-09-17
Enamine
EN300-1952336-5.0g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
5g
$2525.0 2023-06-03
Enamine
EN300-1952336-10.0g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
10g
$3746.0 2023-06-03
Enamine
EN300-1952336-2.5g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
2.5g
$1650.0 2023-09-17
Enamine
EN300-1952336-0.1g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
0.1g
$741.0 2023-09-17
Enamine
EN300-1952336-0.05g
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
2228685-94-5
0.05g
$707.0 2023-09-17

3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol 関連文献

3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-olに関する追加情報

Professional Introduction to 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228685-94-5)

3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique chemical structure and its CAS number 2228685-94-5, represents a critical intermediate in the synthesis of various biologically active molecules. The presence of both chloro and trifluoromethyl substituents in its aromatic ring system contributes to its distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and development.

The molecular framework of 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol consists of a benzene ring substituted with a chloro group at the 2-position and a methyl group at the 3-position, coupled with a trifluoropropan-2-ol side chain. This structural configuration endows the compound with both lipophilic and hydrophilic characteristics, which are essential for optimizing pharmacokinetic profiles in drug candidates. The trifluoromethyl group, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity to biological targets, making it a popular moiety in medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds incorporating fluorinated alcohols due to their potential therapeutic benefits. The alcohol functional group in 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol provides a versatile site for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities. This compound has been explored as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The chloro and methyl substituents on the aromatic ring also contribute to the compound's reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.

Recent studies have highlighted the importance of fluorinated compounds in modern drug design. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, leading to improved pharmacological efficacy and reduced toxicity. For instance, fluorinated alcohols have been shown to enhance the bioavailability of drug candidates by improving their solubility and membrane permeability. The specific combination of substituents in 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol makes it an attractive scaffold for developing next-generation therapeutics that target challenging diseases such as Alzheimer's and Parkinson's.

The synthesis of 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular architecture efficiently. The compound's stability under various reaction conditions makes it a reliable building block for medicinal chemists seeking to develop novel pharmacophores.

The biological activity of 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol has been investigated in several preclinical studies. Researchers have observed promising interactions with enzymes and receptors involved in disease pathways, suggesting its potential as a lead compound for further optimization. The compound's ability to modulate key biological processes without significant off-target effects is particularly noteworthy. This balance between efficacy and selectivity is critical for developing safe and effective drugs that can be translated into clinical applications.

The role of computational chemistry in designing and optimizing fluorinated compounds like 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets with high accuracy. By leveraging these computational tools, scientists can accelerate the drug discovery process by identifying promising candidates early in the development pipeline. This approach not only saves time but also reduces costs associated with experimental synthesis and testing.

The future prospects for 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol in pharmaceutical research are bright. As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies that address unmet medical needs. The compound's unique structural features make it a versatile tool for medicinal chemists working on diverse therapeutic areas. Whether used as an intermediate or as a standalone entity, its potential contributions to drug development are undeniable.

In conclusion, 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228685-94-5) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and functional groups provide a rich foundation for developing innovative therapeutics that can improve patient outcomes worldwide. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.

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